Chemical properties of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine
Chemical properties of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine
An In-Depth Technical Guide to the Chemical Properties of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and applications of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine. This molecule is a significant heterocyclic building block, merging the structurally important thiomorpholine scaffold with the pharmacologically advantageous 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group is a key feature in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The thiomorpholine ring system is a privileged scaffold, recognized for its presence in a wide array of biologically active compounds.[3][4] This document serves as a resource for researchers and professionals in drug discovery and agrochemical development, offering insights into the compound's physicochemical characteristics, reactivity, and analytical characterization.
Introduction and Compound Identification
The Thiomorpholine Scaffold in Medicinal Chemistry
The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the synthesis of diverse pharmaceutical agents.[3][5] Its thioether and secondary amine functionalities provide versatile handles for chemical modification, while its three-dimensional structure is often optimal for enzyme active site interactions. Thiomorpholine derivatives have demonstrated a wide spectrum of biological activities, including antitubercular, antimalarial, antioxidant, and anti-inflammatory properties.[3][4]
The Role of the Trifluoromethyl Group in Drug Design
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile.[1] This strongly electron-withdrawing group can significantly alter key properties such as lipophilicity, metabolic stability, and pKa, often leading to enhanced potency and improved pharmacokinetic profiles.[1][2] The presence of the -CF3 group on the phenyl ring of the title compound is expected to confer these beneficial attributes.[6]
Compound Profile
| Identifier | Value | Reference |
| IUPAC Name | 3-[4-(Trifluoromethyl)phenyl]thiomorpholine hydrochloride | N/A |
| CAS Number | 887344-29-8 (for hydrochloride salt) | [6] |
| Molecular Formula | C₁₁H₁₃ClF₃NS (for hydrochloride salt) | [6] |
| Molecular Weight | 283.74 g/mol (for hydrochloride salt) | [6] |
| Appearance | Yellow powder | [6] |
| Purity | ≥ 99% (by LCMS) | [6] |
| Storage Conditions | Store at 0 - 8 °C | [6] |
Chemical Structure
Caption: Chemical Structure of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine.
Physicochemical Properties
The unique combination of the polar thiomorpholine heterocycle and the lipophilic trifluoromethylphenyl group dictates the physicochemical behavior of this molecule.
| Property | Predicted Value / Observation | Rationale / Causality |
| Solubility | Low solubility in water; good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | The large, nonpolar trifluoromethylphenyl group significantly reduces aqueous solubility. The thiomorpholine moiety provides some polarity, but not enough to overcome the hydrophobic character. |
| pKa | ~7.5 - 8.5 (for the protonated amine) | The secondary amine in the thiomorpholine ring is basic. This value is slightly lower than that of unsubstituted thiomorpholine due to the mild electron-withdrawing effect of the distant trifluoromethylphenyl group. |
| Lipophilicity (LogP) | High | The trifluoromethyl group is a strong contributor to lipophilicity, a key property for crossing biological membranes in drug candidates. |
| Stability | Stable under standard conditions. Sensitive to strong oxidizing agents. | The thioether linkage is susceptible to oxidation to the corresponding sulfoxide and sulfone. Store refrigerated (0-8°C) to prevent long-term degradation.[6] |
Synthesis and Reactivity
Retrosynthetic Analysis and Key Strategies
The synthesis of 3-aryl-thiomorpholines can be approached through several established routes. A common and effective strategy involves the cyclization of a linear precursor containing the requisite amine and thiol functionalities. The key disconnection is at the C-N and C-S bonds of the heterocycle, pointing towards precursors like 2-aminoethanethiol and a C2-electrophile derived from 4-(trifluoromethyl)acetophenone.
Caption: Retrosynthetic analysis for 3-[4-(Trifluoromethyl)phenyl]thiomorpholine.
Proposed Synthetic Protocol
This protocol describes a robust, two-step synthesis via reductive amination followed by cyclization, a common method for constructing such heterocycles.[7]
Step 1: Synthesis of 2-((2-(4-(Trifluoromethyl)phenyl)-2-hydroxyethyl)amino)ethane-1-thiol
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Reagents & Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 2-(4-(Trifluoromethyl)phenyl)oxirane (1.0 eq) and ethanol (10 mL/mmol of oxirane).
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Addition: Add 2-aminoethanethiol (cysteamine, 1.1 eq) dropwise to the stirred solution at room temperature.
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Causality: The nucleophilic amine of cysteamine attacks the less sterically hindered carbon of the epoxide ring. An inert atmosphere is crucial to prevent oxidative dimerization of the thiol.
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-
Reaction: Stir the mixture at 50°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting oxirane is consumed.
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Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude amino alcohol thiol can be used in the next step without further purification.
Step 2: Cyclization to 3-[4-(Trifluoromethyl)phenyl]thiomorpholine
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Reagents & Setup: Dissolve the crude product from Step 1 in toluene (15 mL/mmol).
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Cyclization: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Fit the flask with a Dean-Stark apparatus to remove water.
-
Causality: The acid protonates the hydroxyl group, converting it into a good leaving group (water). The intramolecular nucleophilic attack by the thiol onto the resulting carbocation (or via an SN2 displacement) closes the ring.
-
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 8-12 hours, or until water is no longer collected in the Dean-Stark trap.
-
Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Chemical Reactivity
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N-Functionalization: The secondary amine is a nucleophilic center and can readily undergo alkylation, acylation, or sulfonylation reactions. This allows for the straightforward synthesis of a library of N-substituted derivatives for structure-activity relationship (SAR) studies.
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S-Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like hydrogen peroxide or m-CPBA. This oxidation significantly increases the polarity and water solubility of the molecule.[8]
-
Aromatic Ring: The trifluoromethyl group is strongly deactivating, making the phenyl ring resistant to electrophilic aromatic substitution. Nucleophilic aromatic substitution may be possible under specific conditions if a suitable leaving group is present on the ring.
Spectroscopic and Analytical Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.6 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 4.5-4.6 (dd, 1H, C3-H), 3.0-3.4 (m, 4H, C2-H₂, C5-H₂), 2.8-2.9 (m, 2H, C6-H₂), 1.9 (br s, 1H, N-H). |
| ¹³C NMR (125 MHz, CDCl₃) | δ 145 (Ar-C), 130 (q, Ar-C-CF₃), 127 (Ar-CH), 125 (q, Ar-CH), 124 (q, CF₃), 60 (C3), 55 (C2), 50 (C5), 48 (C6). The quartets (q) arise from C-F coupling. |
| ¹⁹F NMR (470 MHz, CDCl₃) | δ -62 to -63 (s, 3F, -CF₃).[9] |
| Mass Spec (ESI+) | m/z 248.07 [M+H]⁺ for the free base (C₁₁H₁₂F₃NS). |
Analytical Workflow for Purity Assessment
A validated LC-MS method is the standard for determining the purity of research compounds, as indicated by suppliers.[6]
Caption: Standard analytical workflow for purity determination by LC-MS.
Applications in Research and Development
Role as a Pharmaceutical Building Block
3-[4-(Trifluoromethyl)phenyl]thiomorpholine is a highly valuable intermediate for the synthesis of novel therapeutic agents.[6] Its structure allows it to be incorporated into larger molecules targeting a range of diseases. The secondary amine provides a convenient attachment point for building out molecular complexity, enabling the rapid generation of compound libraries for high-throughput screening.
Utility in Agrochemical Synthesis
The compound also finds application in the development of modern agrochemicals.[6] The trifluoromethylphenyl motif is common in effective pesticides and herbicides, and the thiomorpholine scaffold can be used to tune the solubility, stability, and biological activity of the final product, potentially leading to more effective and safer crop protection solutions.[6]
Conclusion
3-[4-(Trifluoromethyl)phenyl]thiomorpholine is a specialized chemical scaffold with significant potential in both pharmaceutical and agrochemical research. Its chemical properties are defined by the interplay between the versatile thiomorpholine ring and the powerfully modulating trifluoromethyl group. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is critical for scientists and researchers aiming to leverage this compound in the development of next-generation bioactive molecules.
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